N-Cyclopropyl-[1,3]thiazolo[5,4-b]pyridin-2-amine
Description
Properties
Molecular Formula |
C9H9N3S |
|---|---|
Molecular Weight |
191.26 g/mol |
IUPAC Name |
N-cyclopropyl-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C9H9N3S/c1-2-7-8(10-5-1)13-9(12-7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,11,12) |
InChI Key |
UOJPRSWFMWNMSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC3=C(S2)N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One efficient method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Cyclopropyl-[1,3]thiazolo[5,4-b]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit PI3K by binding to the kinase domain, thereby blocking its activity . This inhibition can lead to the suppression of cancer cell proliferation and survival.
Comparison with Similar Compounds
Key Structural Features :
- Core : Thiazolo[5,4-b]pyridine (C6H3N2S), a planar aromatic system with electron-rich regions conducive to π-π stacking and hydrogen bonding .
- Substituent: A cyclopropyl group attached to the amine nitrogen at position 2.
The cyclopropyl substitution increases hydrophobicity compared to unsubstituted analogs, as inferred from similar compounds .
Comparison with Similar Compounds
Below is a detailed comparison of N-cyclopropyl-[1,3]thiazolo[5,4-b]pyridin-2-amine with structurally and functionally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.
Structural Analogs with Varying N-Substituents
*Calculated based on parent structure (C6H5N3S) + cyclopropyl group (C3H5).
Key Observations :
- N-Alkyl vs. N-Aryl : Alkyl substituents (e.g., butyl, cyclopropyl) enhance lipophilicity (logP ~2.5–3.0), favoring blood-brain barrier penetration for CNS targets. Aryl groups (e.g., phenyl) improve binding to aromatic residues in enzymes or receptors .
- Cyclopropyl vs.
Derivatives with Core Modifications
Key Observations :
- Halogenation : Chlorination at position 5 (electron-withdrawing) increases electrophilicity, enhancing interactions with nucleophilic residues in target proteins .
- Oxygen vs. Sulfur/Selenium : Ethoxy groups improve solubility but reduce metabolic stability compared to sulfur-containing cores. Selenium analogs exhibit unique redox properties but pose synthesis challenges .
Pharmacological and Functional Comparisons
Target Engagement :
- mGluR2 Modulation: Thiazolo[5,4-b]pyridine derivatives substituted with bulky groups (e.g., piperidinyl-fluorophenoxy in CAS 104587-83-9) act as positive allosteric modulators of mGluR2, a target for schizophrenia and anxiety . The cyclopropyl derivative may lack sufficient bulk for high-affinity mGluR2 binding compared to these analogs .
- Anticancer Activity : N-Phenyl derivatives (e.g., Thiazolopyridine 126) show promise in inhibiting kinases via π-π interactions, whereas alkylated analogs like the N-cyclopropyl compound may prioritize membrane permeability over target affinity .
ADME Properties :
- Metabolic Stability : Cyclopropyl groups reduce cytochrome P450-mediated oxidation compared to n-alkyl chains (e.g., N-butyl) .
- Solubility : Unsubstituted cores (e.g., [1,3]thiazolo[5,4-b]pyridin-2-amine) exhibit poor aqueous solubility (~0.1 mg/mL), which is marginally improved by polar substituents like ethoxy .
Biological Activity
N-Cyclopropyl-[1,3]thiazolo[5,4-b]pyridin-2-amine (CAS Number: 157842-92-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C9H9N3S |
| Molecular Weight | 179.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | 157842-92-7 |
| Appearance | Solid, white to off-white powder |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that the compound exhibits inhibitory effects on key enzymes and receptors involved in cellular signaling pathways. For instance:
- Inhibition of DYRK1A : Similar compounds have shown potential as inhibitors of dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs), particularly DYRK1A, which is implicated in cancer progression and neurodegenerative diseases . The compound's structural features may facilitate its binding to the active site of DYRK1A, leading to reduced kinase activity.
Anticancer Properties
This compound has demonstrated promising anticancer properties in vitro. Studies have shown that it can inhibit the proliferation of various cancer cell lines:
- Breast Cancer : The compound has been tested against breast cancer cell lines, revealing significant cytotoxic effects and the ability to induce apoptosis.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been evaluated for its efficacy against a range of bacterial and fungal strains:
- Antifungal Activity : Preliminary studies suggest that this compound can inhibit the growth of common fungal pathogens.
Case Studies and Research Findings
Several studies have focused on the biological characterization of compounds similar to this compound. For example:
- DYRK1A Inhibition Study : A study involving a structurally related compound (FC162) demonstrated effective inhibition of DYRK1A activity in neuroblastoma cells. The results indicated a dose-dependent decrease in phosphorylation of Tau protein at Thr212, a known substrate for DYRK1A .
- Anticancer Screening : In a comprehensive screening assay for anticancer agents, thiazolo-pyridine derivatives were found to exhibit potent activity against various tumor cell lines. The mechanism was linked to their ability to induce cell cycle arrest and apoptosis via modulation of key signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
